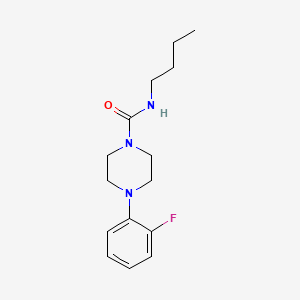

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . Piperazine derivatives, such as this compound, play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery . They have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Synthesis Analysis

The compound was synthesized from 2-fluoro phenyl isocyanate and 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine according to a general procedure . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

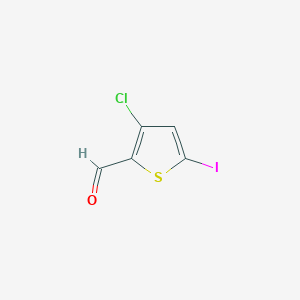

The molecular formula of “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” is C15H22FN3O, and its molecular weight is 279.3530832 . The compound was fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis

The compound is part of a series of piperazine derivatives that have been synthesized and evaluated for their biological activities . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .科学的研究の応用

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” can be used in the synthesis of piperazine derivatives. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class. It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases are part of the body’s cell signaling system and play a crucial role in the regulation of cellular functions such as cell division, metabolism, and cell death .

Receptor Modulators

Piperazine-containing compounds are also used as receptor modulators . Receptor modulators are substances that have the ability to either block or stimulate receptors within the body’s cells. They are used in a variety of medical therapies .

Dopamine D4 Receptor Research

The dopamine D4 receptor exhibits a real challenge with regard to its in vivo determination due to the extremely low concentration of this receptor subtype in the mammalian brain . Piperazine-containing compounds, such as “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide”, could potentially be used in research related to the dopamine D4 receptor .

Synthesis of N,N-Disubstituted Piperazine

“N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” was used in the synthesis of N,N-disubstituted piperazine . N,N-disubstituted piperazines have a wide range of applications in medicinal chemistry and drug design .

作用機序

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Piperazine derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Result of Action

Piperazine derivatives are known to exhibit a range of biological activities .

将来の方向性

The future directions for “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of N-(4-(4-(2-(2-[18 F]fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide ([18 F]5), a D3 partial agonist, for PET imaging of D3 receptors, shows the potential for future research in this area .

特性

IUPAC Name |

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTQQOVVHMEOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)

![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)

![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)